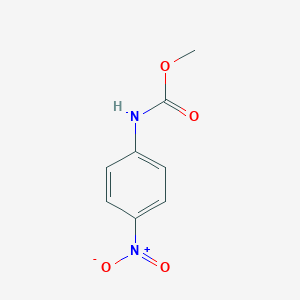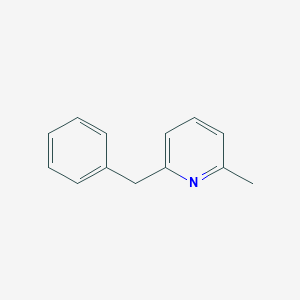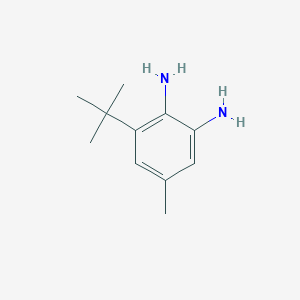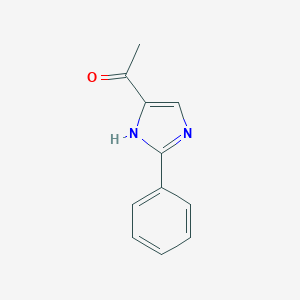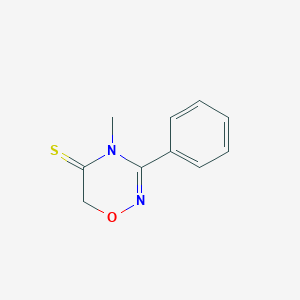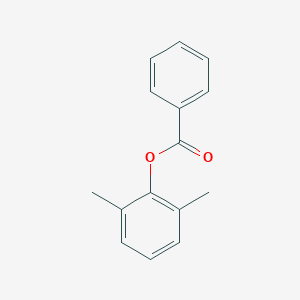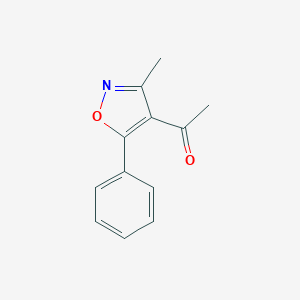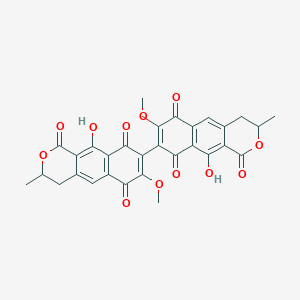
黄腐霉素
描述
Xanthomegnin is a potent iNOS inhibitor . It is a solid substance that is soluble in DMSO . It is sourced from Penicillium citreo-viride . The molecular weight of Xanthomegnin is 574.5 Da .
Synthesis Analysis
Xanthomegnin production was found to be infrequent in fungal strains recovered from patients with ocular mycoses . A study detected Xanthomegnin activity (0.02 µg/ml) in one of the three Aspergillus flavus strains . Another study outlined the synthesis of Xanthomegnin from a common chiral intermediate .
Molecular Structure Analysis
Xanthomegnin has a molecular formula of C30H22O12 . Its average mass is 574.489 Da and its monoisotopic mass is 574.111145 Da . It has two defined stereocentres .
Chemical Reactions Analysis
The chemical reactions involving Xanthomegnin are not well-documented .
Physical And Chemical Properties Analysis
Xanthomegnin has a density of 1.6±0.1 g/cm3 . Its boiling point is 943.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 142.0±3.0 kJ/mol . The flash point is 315.7±27.8 °C . The index of refraction is 1.705 .
科学研究应用
黄腐霉素在皮肤癣菌感染中的作用
黄腐霉素以其在皮肤癣菌感染中的作用而闻名。研究发现,最常见的皮肤癣菌物种红色毛癣菌会在受感染的指甲和皮肤材料中产生黄腐霉素。黄腐霉素的存在因临床样本而异,但在未感染的指甲中明显不存在,这表明黄腐霉素与皮肤癣菌感染之间存在联系。黄腐霉素在这些感染中的临床后果仍在研究中 (Gupta 等,2000)。
黄腐霉素在眼部真菌病中的作用
在眼部真菌病领域,黄腐霉素的作用不太突出。一项涉及 62 种与眼部感染相关的真菌菌株的研究表明,黄腐霉素的产生非常罕见,仅在三种黄曲霉菌株中的一种中被发现。这种罕见性表明,虽然黄腐霉素可能在某些真菌感染中发挥作用,但它并不是眼部真菌病中的普遍因素 (Ozdemir 等,2016)。
黄腐霉素在区分皮肤癣菌物种中的不足
评估了黄腐霉素作为区分红色毛癣菌和须癣毛癣菌复合体的生物标记的可靠性,结论是黄腐霉素检测不能提供可靠的区分方法。两种复合体都显示出黄腐霉素活性,表明其存在并不局限于特定的皮肤癣菌物种 (Kandemir 等,2015)。
黄腐霉素在 HIV-1 抑制中的作用
黄腐霉素已被发现与更广泛的病毒感染有关,特别是 HIV-1。黄腐霉素家族中的黄腐霉素 E 和 F 已显示出对 HIV-1 整合酶(病毒复制中的关键酶)的抑制活性。这一发现为抗逆转录病毒疗法开辟了潜在途径,表明黄腐霉素衍生物可以为 HIV-1 的医疗治疗策略做出重大贡献 (Singh 等,2003)。
黄腐霉素在抗休眠分枝杆菌活性中的作用
黄腐霉素与紫罗霉素一起被重新发现为一种具有显着抗休眠分枝杆菌活性的物质。这种活性在牛分枝杆菌 BCG 中尤为显着,黄腐霉素对休眠形式的活性高于对活跃生长的形式。黄腐霉素表现出这种抗分枝杆菌活性的机制仍是研究的主题,它不同于直接的 DNA 螯合作用 (Kamiya 等,2017)。
属性
IUPAC Name |
10-hydroxy-8-(10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O12/c1-9-5-11-7-13-17(23(33)15(11)29(37)41-9)25(35)19(27(39-3)21(13)31)20-26(36)18-14(22(32)28(20)40-4)8-12-6-10(2)42-30(38)16(12)24(18)34/h7-10,33-34H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICHONPZVIYWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937500 | |
| Record name | 10,10'-Dihydroxy-7,7'-dimethoxy-3,3'-dimethyl-3,3',4,4'-tetrahydro-1H,1'H-[8,8'-binaphtho[2,3-c]pyran]-1,1',6,6',9,9'-hexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthomegnin | |
CAS RN |
1685-91-2 | |
| Record name | Xanthomegnin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10,10'-Dihydroxy-7,7'-dimethoxy-3,3'-dimethyl-3,3',4,4'-tetrahydro-1H,1'H-[8,8'-binaphtho[2,3-c]pyran]-1,1',6,6',9,9'-hexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Xanthomegnin acts as an uncoupler of oxidative phosphorylation in mitochondria. [, , , , ]. This means it disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. [, ]. This uncoupling effect has been shown to be potent in rat liver mitochondria. [, , ]
A: Studies have shown that Xanthomegnin can be reduced by the NADH-linked respiratory chain in mitochondria, suggesting an interaction with this part of the electron transport chain [, ]. It may create a shunt bypassing normal electron flow, potentially leading to altered redox balance within the cell [, , ].
A: The disruption of oxidative phosphorylation by Xanthomegnin can have severe consequences for cells. It can lead to decreased ATP production, impairing energy-dependent cellular processes [, ]. Additionally, the altered redox balance and potential for reactive oxygen species (ROS) generation due to electron transport chain interference may contribute to its cytotoxic effects [, , ].
A: Xanthomegnin has the molecular formula C30H22O12 and a molecular weight of 570.48 g/mol [].
A: Researchers have extensively employed infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques to elucidate the structure and characteristics of Xanthomegnin [, , , , , , , ]. This includes the use of 13C NMR to confirm its biosynthetic pathway and assign specific carbons within the molecule [, ].
ANone: The provided research focuses primarily on the biological activity and chemical characterization of Xanthomegnin. There's limited information regarding its material compatibility or stability under various conditions beyond its extraction and analytical methodologies.
A: Based on the provided research, Xanthomegnin is not reported to possess catalytic properties. Its primary mode of action revolves around its interaction with biological systems, particularly the mitochondrial electron transport chain [, ].
ANone: The provided research predominantly focuses on experimental investigations of Xanthomegnin. While it mentions the use of spectroscopic techniques like NMR for structural elucidation, it does not explicitly mention any computational chemistry or modeling studies.
A: Comparing Xanthomegnin with its demethylated derivative, luteosporin, reveals insights into the structure-activity relationship []. Unlike Xanthomegnin, luteosporin doesn't exhibit uncoupling effects on oxidative phosphorylation or induce mitochondrial swelling, suggesting the importance of methylation for its activity [].
A: The phenolic hydroxyl groups of Xanthomegnin play a crucial role in its uncoupling action []. This is supported by the observation that O-methylation of Xanthomegnin, which modifies these groups, reduces its uncoupling effect [].
ANone: The research provided primarily focuses on the isolation, identification, and biological activity of Xanthomegnin. There's limited information regarding its formulation or strategies to enhance its stability or bioavailability.
ANone: Given its toxicity, handling Xanthomegnin necessitates strict safety precautions. The research underscores the importance of careful handling and appropriate disposal procedures when working with this mycotoxin.
ANone: While the research focuses on Xanthomegnin's effects at the cellular and organelle levels, it lacks detailed information about its in vivo pharmacokinetics, including ADME processes.
A: Researchers have used rat liver mitochondria [, , ], murine leukemia L1210 culture cells [], and Ehrlich asctic tumor cells [] to investigate the effects of Xanthomegnin. In vivo studies have been conducted on mice to assess its toxicity and mycotoxicosis potential [, , ].
ANone: The provided research does not indicate any clinical trials involving Xanthomegnin. Its toxicity and known adverse effects currently limit its therapeutic potential.
A: Xanthomegnin is recognized as a mycotoxin with documented toxicity [, , , ]. It has been linked to nephropathy and death in farm animals exposed to contaminated feed []. In mice, it has been shown to induce hepatic lesions [, ].
A: The long-term effects of Xanthomegnin exposure require further investigation. Its potential for genotoxicity and carcinogenicity raises concerns about the chronic consequences of exposure [, ].
ANone: The current research focuses on understanding Xanthomegnin's mechanism of action and toxicological profile. Given its current classification as a mycotoxin, there are no active explorations of drug delivery systems for this compound.
ANone: The provided research doesn't identify specific biomarkers for Xanthomegnin exposure. Research in this area could be valuable for monitoring and managing potential exposures.
A: Various analytical techniques have been employed to detect and quantify Xanthomegnin, including thin-layer chromatography (TLC) [, , , , , ], high-performance liquid chromatography (HPLC) [, , , , , ], and spectrophotometry [, ]. These methods enable researchers to identify and measure Xanthomegnin in different samples, including grains, animal feed, and fungal cultures.
ANone: The provided research predominantly centers around the biological effects and chemical properties of Xanthomegnin. There's limited information regarding its environmental fate, persistence, or potential degradation pathways.
A: Chloroform [, , , ], methanol [], and mixtures of chloroform and methanol [] have been commonly used for the extraction and dissolution of Xanthomegnin. The choice of solvent can influence the efficiency of extraction and subsequent analysis.
ANone: The provided research primarily focuses on the fundamental aspects of Xanthomegnin, such as its structure, biological activity, and toxicity. It doesn't delve into more specialized areas like analytical method validation, quality control, immunogenicity, or environmental considerations.
ANone: Research on Xanthomegnin benefits from various resources, including culture collections for obtaining fungal strains, spectroscopic techniques for structural analysis, and cell culture and animal models for studying its biological activity. Collaboration between different research groups is essential for advancing knowledge in this area.
A: Xanthomegnin was initially isolated from the dermatophyte Trichophyton megninii []. Early research focused on its chemical structure [, ] and later expanded to investigate its effects on mitochondrial function [, , ] and its toxicological profile [, ]. The identification of Xanthomegnin as a natural contaminant in food and feed [, , , ] marked a significant milestone, highlighting potential risks associated with its presence.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





